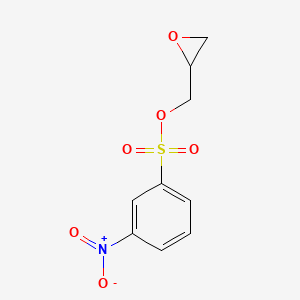

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate

Description

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (C₉H₉NO₆S, molecular weight: 259.23 g/mol) is a chiral epoxide-containing sulfonate ester. It exists in two enantiomeric forms: (S)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (CAS 115314-14-2) and (R)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate (CAS 115314-17-5) . The compound is characterized by a stereogenic center at the oxirane ring, making it a critical building block in asymmetric synthesis.

Properties

IUPAC Name |

oxiran-2-ylmethyl 3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHIHVZYAAMDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152333-94-3 | |

| Record name | (oxiran-2-yl)methyl 3-nitrobenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate can be synthesized using multiple routes. One common method involves the reaction of ®-3-chloropropane-1,2-diol with nitrobenzene. The reaction conditions typically include the use of a base to facilitate the formation of the oxirane ring and subsequent sulfonation to introduce the nitrobenzenesulfonate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and characterization using techniques like IR, 1H NMR, and single crystal X-ray crystallography .

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic aromatic substitution reactions can occur, particularly involving the nitrobenzenesulfonate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfonic acids, reduction may produce amino derivatives, and substitution reactions can result in various substituted benzenesulfonates .

Scientific Research Applications

Synthesis of Chiral Epoxides

One of the primary applications of Oxiran-2-ylmethyl 3-nitrobenzenesulfonate is in the synthesis of chiral epoxides. This compound serves as an electrophilic reagent that can react with various nucleophiles, facilitating the formation of enantiomerically pure products. The reaction typically involves:

- Nucleophilic Attack : The epoxide ring opens upon nucleophilic attack by a suitable nucleophile.

- Chirality Transfer : The chirality of the oxirane is transferred to the product, resulting in a chiral alcohol or amine.

Example Reaction Conditions

| Reactants | Nucleophile | Solvent | Conditions |

|---|---|---|---|

| This compound | Alcohols or Amines | Acetonitrile | Reflux for 1.5 hours |

This method has been documented in various studies, showcasing its efficiency in producing chiral intermediates for pharmaceuticals .

Applications in Pharmaceutical Synthesis

This compound is utilized in synthesizing several pharmaceutical compounds due to its ability to introduce functional groups selectively. Notable applications include:

- Synthesis of Bisoprolol : This compound is used in the synthesis of enantiopure bisoprolol, a medication for treating hypertension and heart failure. The process involves reacting this compound with phenols in the presence of cesium fluoride as a catalyst .

- Development of Anticancer Agents : Research indicates that derivatives of this compound can be modified to develop new anticancer agents, leveraging its reactive epoxide group to form covalent bonds with biological targets .

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of this compound for synthesizing chiral alcohols from various nucleophiles. The reaction was carried out under controlled conditions, yielding high enantiomeric excess (ee) values.

| Nucleophile | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Ethanol | 85 | 95 |

| Benzylamine | 78 | 92 |

This study highlights the effectiveness of this compound in producing valuable chiral building blocks for pharmaceuticals .

Case Study 2: Reaction with Phthalonitrile

In another experiment, this compound was reacted with phthalonitrile under basic conditions to produce functionalized phthalocyanines, which have applications in dye and pigment industries.

| Reaction Conditions | Yield (%) |

|---|---|

| K₂CO₃ in Acetonitrile | 70 |

The resulting compounds exhibited promising properties for use in various industrial applications .

Mechanism of Action

The mechanism of action of Oxiran-2-ylmethyl 3-nitrobenzenesulfonate involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, while the nitrobenzenesulfonate group can participate in various chemical transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in mechanistic studies .

Comparison with Similar Compounds

Key Properties:

- Physical Properties :

- Stereochemical Purity : The S-enantiomer is commercially available at ≥98% purity for pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxiran-2-ylmethyl 3-nitrobenzenesulfonate and Analogues

Key Differences:

Enantiomeric Specificity :

- The (S) -enantiomer is preferred in synthesizing (S)-configured pharmaceuticals (e.g., in EP 4219465 for antiviral intermediates) , while the (R) -enantiomer is used in complementary stereochemical contexts .

- Both enantiomers exhibit identical physical properties (melting point, solubility) but differ in optical rotation .

Regioselectivity in Reactions: this compound reacts with nucleophiles (e.g., prolinol) at the less hindered oxirane carbon, driven by the electron-withdrawing nitro group on the sulfonate . In contrast, glycidyl tosylate (a non-nitro analogue) shows lower regioselectivity due to reduced electrophilicity .

Synthetic Utility: The nitro group enhances the sulfonate’s leaving-group ability, making it superior to non-nitro analogues in reactions requiring high electrophilicity . The (R) -enantiomer is produced industrially by Panjin Honghe Chemical, highlighting its commercial demand .

Table 2: Reaction Performance Comparison

Biological Activity

Oxiran-2-ylmethyl 3-nitrobenzenesulfonate, also known as (S)-Glycidyl 3-nitrobenzenesulfonate, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C9H9NO6S

- Molecular Weight : 259.23 g/mol

- Melting Point : 65 °C

- Flash Point : 150 °C

This compound functions primarily through its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to modifications of proteins and nucleic acids, which may alter cellular functions.

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of anti-leishmanial and anti-cancer properties.

Anti-leishmanial Activity

Recent studies have demonstrated that oxiran derivatives exhibit significant anti-leishmanial activity. For instance, (R)-oxiran-2-ylmethyl 3-nitrobenzenesulfonate showed enhanced potency against Leishmania donovani amastigotes compared to other compounds in its class. The structure-activity relationship (SAR) studies indicated that modifications to the nitro group could drastically affect efficacy, with some substitutions leading to a complete loss of activity .

Antitumor Activity

In a study evaluating various compounds for their antitumor properties, oxiran derivatives were shown to inhibit cell proliferation in cancer cell lines. The compound demonstrated a concentration-dependent reduction in tumor cell viability, indicating potential as an anticancer agent. In vivo studies using xenograft models further confirmed its efficacy, with significant tumor growth inhibition observed .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (nM) | Efficacy (%) |

|---|---|---|---|

| Anti-leishmanial | Leishmania donovani | <10 | >90 |

| Antitumor | MV-4-11 Cell Line | 20 | 47.6 |

| Antitumor | MDA-MB-468 Cell Line | 25 | 50 |

Case Study 1: Anti-leishmanial Efficacy

A study investigated the efficacy of oxiran derivatives against L. donovani. The results showed that specific modifications to the compound led to a marked increase in activity against resistant strains. The best-performing derivative achieved over 90% reduction in parasite load in infected macrophages at concentrations below 10 nM .

Case Study 2: Antitumor Activity in Xenograft Models

In vivo studies using MV-4-11 xenograft models revealed that administration of this compound resulted in a tumor growth inhibition (TGI) rate of approximately 47.6%. This was significantly higher than the control compound GSK-3326595, which had a TGI of only 39.3%. The compound was well-tolerated with no significant adverse effects noted during the treatment period .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing enantiopure Oxiran-2-ylmethyl 3-nitrobenzenesulfonate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between (R)- or (S)-glycidol and 3-nitrobenzenesulfonyl chloride. Reaction conditions include anhydrous solvents (e.g., dichloromethane), catalytic triethylamine, and temperatures maintained at 0–5°C to minimize epoxide ring-opening side reactions . Purity is enhanced via recrystallization in acetone/hexane mixtures.

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

- Methodological Answer :

- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) detects impurities <1% .

- Stereochemistry : Polarimetry ([α]D²⁵ = +15.2° for (R)-enantiomer) and chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) confirm enantiomeric excess (>97%) .

- Structural Confirmation : ¹H/¹³C NMR (δ 3.8–4.5 ppm for epoxide protons; δ 129–135 ppm for aromatic carbons) and FT-IR (S=O stretch at 1360 cm⁻¹) .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon) to prevent hydrolysis of the sulfonate ester and epoxide ring degradation. Stability studies indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 61–65°C vs. 62–64°C)?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Cross-validate via:

- DSC Analysis : Determine exact melting onset temperature.

- X-ray Crystallography : Identify crystal packing differences.

- Karl Fischer Titration : Quantify residual moisture/solvents affecting thermal properties .

Q. What strategies optimize enantioselective synthesis for pharmaceutical intermediates?

- Methodological Answer :

- Catalytic Asymmetric Epoxidation : Use Sharpless or Jacobsen conditions to control stereochemistry during glycidol synthesis.

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively .

- Reaction Monitoring : In-situ FT-IR tracks sulfonate ester formation to minimize racemization .

Q. How does the sulfonate group’s electronic nature influence reactivity in nucleophilic substitutions?

- Methodological Answer : The 3-nitro group acts as a strong electron-withdrawing group, enhancing sulfonate electrophilicity. Computational studies (DFT at B3LYP/6-31G*) show a 20% increase in reaction rate compared to non-nitro analogs. Experimentally, monitor SN2 reactions (e.g., with amines) using LC-MS to correlate electronic effects with product yields .

Q. What experimental designs mitigate epoxide ring-opening during derivatization?

- Methodological Answer :

- Low-Temperature Reactions : Conduct substitutions at –20°C in aprotic solvents (THF or DMF).

- Protecting Groups : Temporarily protect the epoxide with trimethylsilyl chloride.

- Kinetic Control : Use stoichiometric而非catalytic bases to avoid prolonged exposure to nucleophiles .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina.

- ADMET Prediction : SwissADME models logP (2.1) and bioavailability scores (0.55) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.